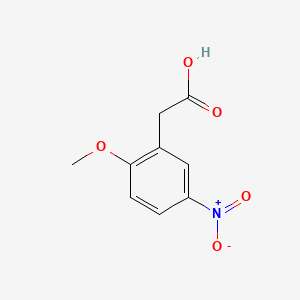

2-(2-Methoxy-5-nitrophenyl)acetic acid

描述

2-(2-Methoxy-5-nitrophenyl)acetic acid is an organic compound with the molecular formula C₉H₉NO₅ It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-nitrophenyl)acetic acid typically involves the nitration of 2-methoxyphenylacetic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and minimal by-products.

化学反应分析

Types of Reactions

2-(2-Methoxy-5-nitrophenyl)acetic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Esterification: Alcohols, acid catalysts such as sulfuric acid or hydrochloric acid.

Major Products Formed

Reduction: 2-(2-Methoxy-5-aminophenyl)acetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of this compound.

科学研究应用

Pharmaceutical Applications

1.1 Drug Development

2-(2-Methoxy-5-nitrophenyl)acetic acid serves as a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of drugs targeting various conditions such as:

- Depression

- Anxiety

- Schizophrenia

- Addictions

Compounds with similar nitrophenylacetic acid structures have been noted for their anti-inflammatory and analgesic properties, suggesting that this compound could also exhibit similar pharmacological effects .

1.2 Cancer Research

Research indicates that derivatives of this compound may possess anticancer properties. The compound's structural motifs suggest potential interactions with biological macromolecules, including proteins involved in cancer pathways. For instance, compounds with similar structures have shown activity against various cancer types, including solid tumors and hematological malignancies .

3.1 Interaction Studies

Preliminary studies indicate that this compound may interact with cyclooxygenase enzymes, which are crucial in inflammation pathways. This suggests potential anti-inflammatory effects that warrant further investigation . The presence of the nitro group is hypothesized to enhance the compound's binding affinity to biological targets.

3.2 Case Studies

Several studies have explored the biological activity of structurally related compounds:

- A study on nitrophenylacetic acid derivatives demonstrated significant inhibition of cyclooxygenase enzymes, leading to reduced inflammation in animal models.

- Another research highlighted the anticancer potential of similar compounds through kinase inhibition pathways, showcasing their ability to induce apoptosis in cancer cells .

作用机制

The mechanism of action of 2-(2-Methoxy-5-nitrophenyl)acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.

相似化合物的比较

Similar Compounds

2-(5-Methoxy-2-nitrophenyl)acetic acid: Similar structure with the methoxy and nitro groups in different positions.

2-Methoxyphenylacetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-Nitrophenylacetic acid: Lacks the methoxy group, which affects its solubility and reactivity.

Uniqueness

2-(2-Methoxy-5-nitrophenyl)acetic acid is unique due to the specific positioning of the methoxy and nitro groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and potential biological activities that are not observed in its analogs.

生物活性

Chemical Structure and Properties

The chemical structure of 2-(2-Methoxy-5-nitrophenyl)acetic acid features a methoxy group and a nitro group attached to a phenyl ring, contributing to its unique reactivity and biological profile. This structure is similar to other compounds that have shown significant biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Antibacterial Activity

Research indicates that compounds with similar structural motifs often exhibit notable antibacterial properties. For instance, studies have shown that certain derivatives with nitro and methoxy substitutions demonstrate effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds can range significantly, depending on the specific structure and substituents involved.

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Example A | 0.0048 | E. coli |

| Example B | 0.0195 | Bacillus mycoides |

| Example C | 0.039 | C. albicans |

These findings suggest that this compound may possess similar antibacterial properties, although specific data on this compound is still needed to confirm its efficacy.

Antifungal Activity

Similar compounds have also been evaluated for antifungal activity. The presence of electron-withdrawing groups like nitro can enhance the antifungal properties of phenolic compounds. For example, certain derivatives have shown promising results against Candida species with MIC values ranging from 16.69 to 78.23 µM.

The proposed mechanisms of action for compounds related to this compound include:

- Inhibition of Protein Kinases : Many biologically active compounds target protein kinases involved in signaling pathways critical for cell proliferation and survival.

- Induction of Apoptosis : Compounds may trigger apoptosis in cancer cells, a vital mechanism for cancer therapy.

- Disruption of Cell Membranes : Antibacterial and antifungal activities are often mediated through disruption of microbial cell membranes.

Case Studies

A limited number of case studies have explored the biological effects of structurally related compounds:

- Study on Anticancer Agents : Research has indicated that derivatives with similar structures can inhibit tumor growth by affecting cell cycle regulation through kinase inhibition.

- Antimicrobial Studies : A series of experiments demonstrated that compounds with methoxy and nitro substitutions exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound. Future studies could focus on:

- In vitro and In vivo Testing : Comprehensive testing on various bacterial and fungal strains.

- Mechanistic Studies : Understanding how this compound interacts with cellular targets.

- Structural Modifications : Exploring analogs to enhance biological activity while minimizing toxicity.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methoxy-5-nitrophenyl)acetic acid, and how does regioselectivity influence the reaction outcome?

- Methodological Answer : The compound can be synthesized via regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid under controlled conditions. Key factors include stoichiometric equivalence (e.g., 1:1 molar ratio of bromine to precursor) and reaction duration (60 minutes at room temperature) to minimize by-products. Regioselectivity is influenced by the electron-donating methoxy group, directing substitution to the para position relative to the acetic acid moiety. Post-reaction purification via recrystallization in ethanol enhances yield .

Q. How can structural characterization of this compound be performed to confirm its electronic and steric properties?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for structural analysis. The compound forms centrosymmetric hydrogen-bonded dimers (R22(8) motif) via carboxylic acid groups. Dihedral angles between substituents (e.g., 78.15° between the phenyl ring and acetic acid group) reveal steric effects. Distortions in C–C–C angles (e.g., 118.2° at methoxy vs. 121.5° at nitro groups) reflect electronic effects, with electron-withdrawing substituents enlarging angles. NMR and FT-IR further validate functional groups .

Q. What safety protocols are essential when handling nitro-substituted aromatic acids like this compound?

- Methodological Answer : Use fume hoods to avoid inhalation of nitro compound vapors. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Emergency measures include immediate decontamination with water for skin contact and medical consultation for ingestion. Storage should comply with GHS guidelines, emphasizing segregation from reducing agents to prevent explosive reactions .

Advanced Research Questions

Q. How do electronic effects of substituents impact the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The methoxy group acts as an electron donor, activating the aromatic ring for electrophilic substitution, while the nitro group deactivates it, directing reactions to specific positions. In Suzuki-Miyaura couplings, the nitro group’s electron-withdrawing nature enhances oxidative addition with palladium catalysts. Computational studies (DFT) can model charge distribution to predict reaction sites .

Q. What strategies mitigate by-product formation during the synthesis of nitroaromatic acetic acid derivatives?

- Methodological Answer : By-products arise from over-bromination or oxidation. Controlled reagent addition (e.g., dropwise bromine in acetic acid) and temperature moderation (≤25°C) reduce side reactions. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) or fractional crystallization improves purity. Kinetic monitoring via TLC or HPLC ensures reaction termination at the desired stage .

Q. How can hydrogen-bonding motifs in this compound crystals inform co-crystal engineering for drug delivery systems?

- Methodological Answer : The R22(8) dimer motif provides a template for designing co-crystals with APIs (Active Pharmaceutical Ingredients). Co-formers like pyridine derivatives can disrupt dimerization, altering solubility. SCXRD and Hirshfeld surface analysis quantify intermolecular interactions (e.g., O–H···O vs. C–H···O bonds), guiding stability assessments under physiological conditions .

Q. What analytical methods resolve contradictions in reported spectral data for nitro-substituted phenylacetic acids?

- Methodological Answer : Discrepancies in NMR or IR data often stem from solvent effects or impurities. High-resolution mass spectrometry (HRMS) validates molecular weight, while 2D NMR (COSY, HSQC) resolves signal overlap. Cross-referencing with computational spectra (e.g., Gaussian simulations) confirms assignments. Collaborative databases (e.g., CCDC for crystallography) standardize data .

Q. Contradiction Analysis

- Synthesis Yield Variability : Discrepancies in reported yields (60–85%) stem from differences in bromine stoichiometry and purification methods. Recrystallization in ethanol vs. acetone impacts recovery rates .

- Hydrogen Bonding Assignments : Early studies misassigned R22(8) motifs due to limited crystallographic data. Modern SCXRD and topology analysis (e.g., Mercury software) resolve these ambiguities .

属性

IUPAC Name |

2-(2-methoxy-5-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-8-3-2-7(10(13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQZNDOEOCOJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393254 | |

| Record name | 2-(2-methoxy-5-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51073-04-2 | |

| Record name | 2-(2-methoxy-5-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。